molecular formula C12H10N2O4S B1594419 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid CAS No. 2918-83-4

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid

Cat. No.: B1594419
CAS No.: 2918-83-4
M. Wt: 278.29 g/mol
InChI Key: CNYMBHPFLJWLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Screening of Derivatives :A study by El-Gaby et al. (2018) explored the synthesis of derivatives containing the 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide moiety. These compounds, formed through diazotization and coupling processes, showed potential antimicrobial activity, indicating their relevance in biomedical research and pharmaceutical applications (El-Gaby et al., 2018).

  • Corrosion Inhibition Properties :Research by Bedair et al. (2022) focused on azo derivatives, including 4-((4-hydroxyphenyl)diazenyl)benzenesulfonic acid, for their use as corrosion inhibitors in mild steel. This highlights the compound's industrial significance, particularly in metal preservation and maintenance (Bedair et al., 2022).

  • Catalytic Activity in Biofuel Synthesis :Zhong et al. (2019) investigated the use of hydrophobic sulfonic acid-functionalized biochar as a catalyst, utilizing a method involving 4-aminobenzenesulfonic acid. This research emphasizes the potential of such compounds in enhancing biofuel production, contributing to sustainable energy solutions (Zhong et al., 2019).

  • pH Indicator Development :A derivative of 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid was synthesized and evaluated for its potential as a pH indicator by Guimarães et al. (2016). Their findings suggest its applicability in chemical sensing, providing a low-cost solution for pH measurement (Guimarães et al., 2016).

  • Lyotropic Liquid Crystals for Optical Devices :Giles et al. (2020) explored azobenzene-based lyotropic liquid crystals for their light-responsive properties. The study's findings indicate potential applications in developing optical devices, enhancing technologies in displays and sensors (Giles et al., 2020).

  • Biodegradation of Azo Dyes :Research by Paszczynski et al. (1992) delved into the mineralization of sulfonated azo dyes, including derivatives of 4-aminobenzenesulfonic acid, by specific microorganisms. This study is significant in environmental science, particularly in the bioremediation of dye pollutants (Paszczynski et al., 1992).

  • under solar light and UV irradiation. Their findings underscore the compound's role in environmental remediation, particularly in treating dye-contaminated water bodies (Khanmohammadi & Rezaeian, 2015).
  • Dye-Intercalated Layered Double Hydroxides for Coating Applications :A study by Tang et al. (2011) focused on the intercalation of Acid Yellow 49 dye, a derivative of this compound, into layered double hydroxides. This work is pertinent in materials science, especially in developing advanced coating materials with improved thermal stability and light fastness (Tang, Feng, & Li, 2011).

  • Catalysis in Polymerization Processes :Research by Skupov et al. (2007) discussed the use of palladium aryl sulfonate phosphine catalysts, incorporating this compound, for copolymerization of acrylates with ethene. This highlights the compound's relevance in polymer science, contributing to the development of new polymeric materials (Skupov et al., 2007).

  • Synthesis and Characterization of Metal Complexes :A study by Hanafy et al. (2013) synthesized and characterized metal complexes of a sulfonamide derivative of this compound. The significance of this work lies in its potential application in catalysis and material science, offering insights into the interaction of such compounds with various metals (Hanafy et al., 2013).

Properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18/h1-8,15H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYMBHPFLJWLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222303
Record name 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2918-83-4
Record name 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2918-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxyazobenzene-4-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-hydroxyazobenzene-4-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Reactant of Route 5
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Reactant of Route 6
Reactant of Route 6
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.